molecular formula C14H20Cl3NO B14654803 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride CAS No. 52702-76-8

2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride

Cat. No.: B14654803
CAS No.: 52702-76-8
M. Wt: 324.7 g/mol
InChI Key: GIHGKRNSUJXSMZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is a synthetic organic compound characterized by its phenolic structure with dichloro substitutions and a cyclohexylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with a phenol derivative, such as 2,4-dichlorophenol.

    Substitution Reaction: The phenol derivative undergoes a substitution reaction with cyclohexylmethylamine under controlled conditions to introduce the cyclohexylmethylamino group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may be adjusted to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the amine group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Modified amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group may also play a role in binding to receptors or other biomolecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A simpler phenolic compound with similar dichloro substitutions but lacking the cyclohexylmethylamino group.

    2,6-Dichloro-4-[(dimethylamino)methyl]phenol: Another phenolic compound with dichloro substitutions and a dimethylamino group instead of cyclohexylmethylamino.

Uniqueness

2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is unique due to the presence of the cyclohexylmethylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

52702-76-8

Molecular Formula

C14H20Cl3NO

Molecular Weight

324.7 g/mol

IUPAC Name

2,4-dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19Cl2NO.ClH/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10;/h6-7,10,17-18H,1-5,8-9H2;1H

InChI Key

GIHGKRNSUJXSMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCC2=C(C(=CC(=C2)Cl)Cl)O.Cl

Origin of Product

United States

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